

# A Technical Guide to the Molecular Structure of Tributylmethylammonium Methyl Sulfate

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## Compound of Interest

**Compound Name:** *Tributylmethylammonium methyl sulfate*

**Cat. No.:** *B082111*

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**Abstract:** This document provides an in-depth technical overview of the molecular structure, properties, synthesis, and spectroscopic characterization of **tributylmethylammonium methyl sulfate** (MTBS). It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. This guide summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and presents visual diagrams of its structure and functional mechanisms.

## Chemical Identity and Physicochemical Properties

**Tributylmethylammonium methyl sulfate**, also known by its synonym methyltributylammonium methyl sulfate (MTBS), is a quaternary ammonium salt.<sup>[1][2][3]</sup> As an ionic liquid, it possesses unique properties such as good electrochemical stability, making it a subject of interest in various chemical applications.<sup>[1][4]</sup> Its structure consists of a positively charged tributylmethylammonium cation and a negatively charged methyl sulfate anion.<sup>[3][5]</sup>

The key identifiers and physicochemical properties of **tributylmethylammonium methyl sulfate** are summarized in the table below.

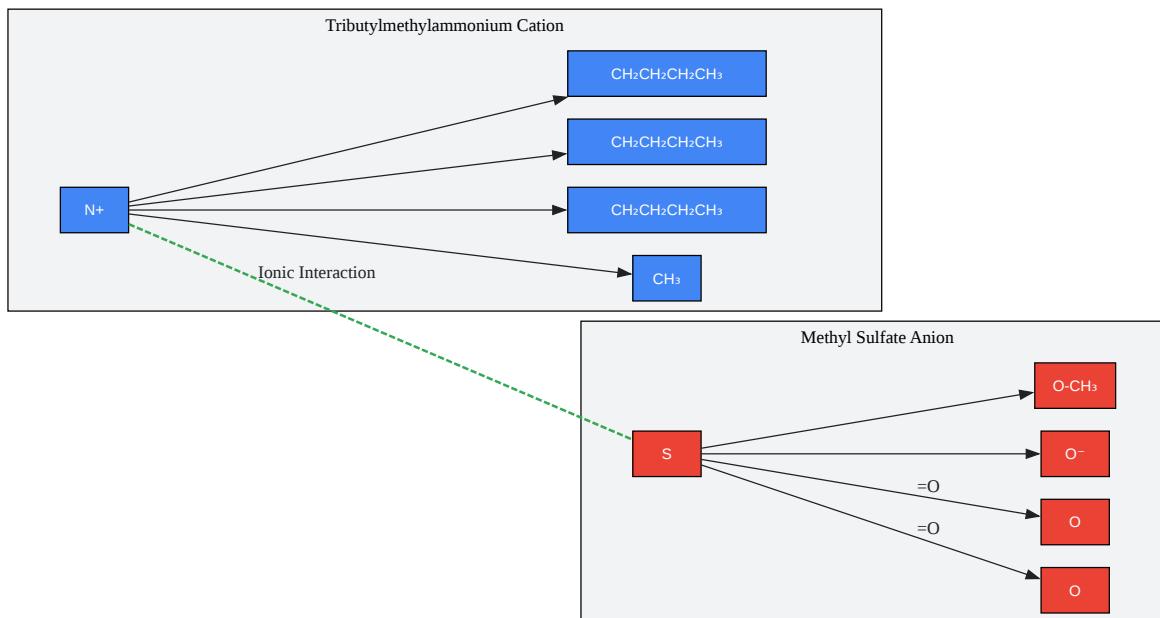
| Property                       | Value  | Reference   |
|--------------------------------|--|---|
| IUPAC Name                     | methyl sulfate;tributyl(methyl)azanium                                       | <a href="#">[1]</a> <a href="#">[5]</a>   |
| Synonyms                       | Methyltributylammonium<br>methyl sulfate, MTBS                               | <a href="#">[1]</a> <a href="#">[2]</a>   |
| CAS Number                     | 13106-24-6   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Molecular Formula              | C <sub>14</sub> H <sub>33</sub> NO <sub>4</sub> S                            | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a> |
| Molecular Weight               | 311.48 g/mol   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> |
| Appearance                     | White solid or viscous liquid  | <a href="#">[1]</a> <a href="#">[3]</a>   |
| Flash Point                    | 179.5 - 180 °C (closed cup)  | <a href="#">[6]</a>   |
| Solubility                     | Highly soluble in polar<br>solvents; less soluble in non-<br>polar solvents. | <a href="#">[3]</a>   |
| Topological Polar Surface Area | 74.81 Å <sup>2</sup>   | <a href="#">[5]</a> <a href="#">[6]</a>   |
| InChI Key                      | FIMHASWLGDDANN-<br>UHFFFAOYSA-M  | <a href="#">[1]</a> <a href="#">[7]</a>   |
| Canonical SMILES               | CCCC--INVALID-LINK--<br>(CCCC)CCCC.COS(=O)(=O)<br>[O-]                       | <a href="#">[7]</a>   |

## Molecular Structure

The molecular structure of **tributylmethylammonium methyl sulfate** is defined by the ionic interaction between its constituent cation and anion.

- Cation (Tributylmethylammonium): The core of the cation is a central nitrogen atom that is covalently bonded to four alkyl groups: three butyl chains (-C<sub>4</sub>H<sub>9</sub>) and one methyl group (-CH<sub>3</sub>).[\[3\]](#) This quaternary ammonium structure imparts a permanent positive charge on the nitrogen atom and contributes to the compound's hydrophobic characteristics.[\[3\]](#)

- Anion (Methyl Sulfate): The counter-ion is methyl sulfate ( $[\text{CH}_3\text{SO}_4]^-$ ), which consists of a sulfate core with one methyl group attached to an oxygen atom. This anion provides the negative charge to balance the cationic center, making the overall compound neutral.



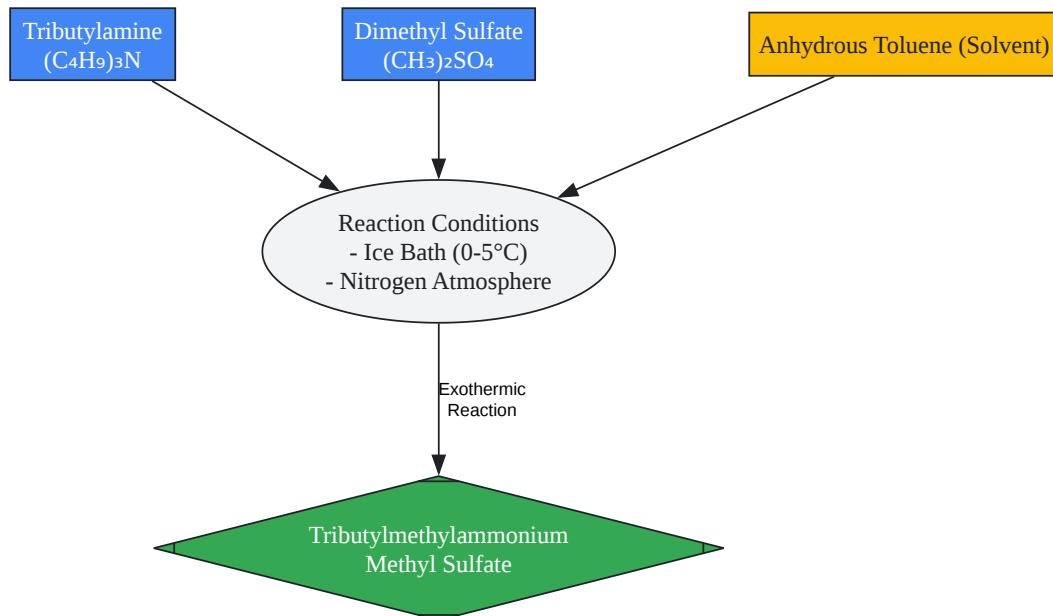
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Ionic structure of **Tributylmethylammonium Methyl Sulfate**.

## Synthesis and Experimental Protocols

### Synthesis Pathway

The primary industrial and laboratory-scale synthesis of **tributylmethylammonium methyl sulfate** is achieved through the direct quaternization of tributylamine with dimethyl sulfate.[\[1\]](#)[\[3\]](#) This nucleophilic substitution reaction is typically exothermic and can be performed with or without a solvent.[\[1\]](#)



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General synthesis workflow for **Tributylmethylammonium Methyl Sulfate**.

## Experimental Protocol: Synthesis

This protocol describes a common laboratory method for synthesizing **tributylmethylammonium methyl sulfate**.<sup>[1][3]</sup>

- Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl sulfate (1.0 eq.) in anhydrous toluene.
- Reaction Setup: Place the flask in an ice-water bath to maintain a temperature of 0-5°C.
- Reactant Addition: Slowly add a solution of tributylamine (1.0 eq.) in anhydrous toluene to the stirred dimethyl sulfate solution dropwise over 1-2 hours. The reaction is exothermic, and

slow addition is critical to control the temperature.

- Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 12-24 hours to ensure the reaction goes to completion.
- Product Isolation: The product, which may precipitate as a solid or form a dense liquid layer, is isolated. If solid, it can be collected by filtration, washed with cold, dry diethyl ether to remove unreacted starting materials, and dried under a vacuum.
- Purity Validation: The purity of the final product should be validated using techniques such as HPLC, mass spectrometry, and NMR spectroscopy.[\[1\]](#)

## Spectroscopic Characterization

While specific spectral data is proprietary to individual suppliers, the molecular structure allows for the prediction of characteristic signals in various spectroscopic analyses.

### Infrared (IR) Spectroscopy

An IR spectrum of the compound would be expected to show the following characteristic absorption bands:

| Wavenumber (cm <sup>-1</sup> ) | Vibration   | Functional Group  |
|--------------------------------|-------------|---|
| 2850-3000                      | C-H Stretch | sp <sup>3</sup> C-H bonds in butyl and methyl groups <a href="#">[8][9]</a> |
| 1450-1470                      | C-H Bend    | CH <sub>2</sub> and CH <sub>3</sub> groups <a href="#">[8]</a>              |
| 1210-1320                      | S=O Stretch | Sulfate group   |
| 1000-1100                      | S-O Stretch | Sulfate group   |

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum would show distinct signals corresponding to the different protons in the cation and anion.

- ~3.4-3.6 ppm: A singlet corresponding to the protons of the O-CH<sub>3</sub> group on the methyl sulfate anion.
- ~3.1-3.3 ppm: A singlet for the protons of the N-CH<sub>3</sub> group on the cation.
- ~3.0-3.3 ppm: A multiplet (triplet) for the N-CH<sub>2</sub>- protons of the butyl groups.
- ~1.6-1.8 ppm: A multiplet for the -CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>3</sub> protons.
- ~1.3-1.5 ppm: A multiplet for the -CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>3</sub> protons.
- ~0.9-1.0 ppm: A triplet for the terminal -CH<sub>3</sub> protons of the butyl groups.

<sup>13</sup>C NMR: The carbon NMR would show a unique signal for each chemically distinct carbon atom in the structure.

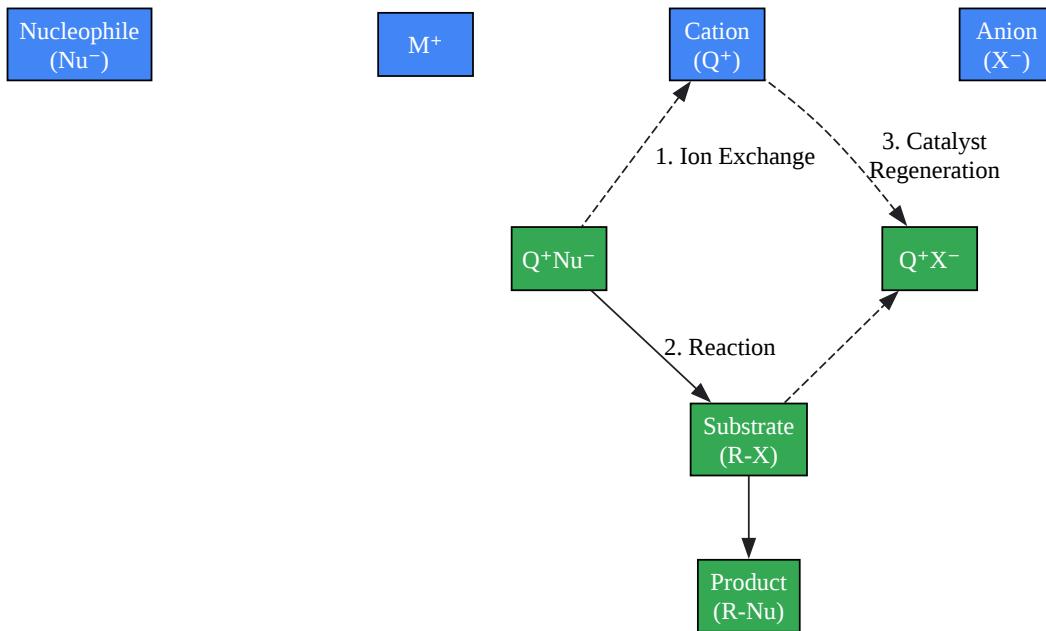
## Experimental Protocol: Spectroscopic Analysis

- Sample Preparation:
  - For IR: If the sample is a solid, prepare a KBr pellet or a Nujol mull. If a liquid, a thin film can be prepared between two NaCl plates.[9]
  - For NMR: Dissolve a small amount of the sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O) in an NMR tube.
- Data Acquisition:
  - IR: Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm<sup>-1</sup>.
  - NMR: Acquire <sup>1</sup>H and <sup>13</sup>C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: Process the raw data (e.g., Fourier transform, phase correction, baseline correction) and integrate the peaks. Compare the chemical shifts, multiplicities, and integration values to the expected structure.

## Applications in Research

**Tributylmethylammonium methyl sulfate** is a versatile compound with applications in several areas of chemical research.

- Phase-Transfer Catalysis: It is widely used as a phase-transfer catalyst.[1][3] The lipophilic quaternary ammonium cation can transport anions (e.g., nucleophiles) from an aqueous phase into an organic phase, where they can react with an organic substrate.[1] This is crucial for reactions involving immiscible reactants.
- Electrochemistry: Due to its ionic nature and stability, it serves as an effective electrolyte or conducting salt in advanced electrochemical systems like batteries and supercapacitors, where it improves ion transport.[1][3]
- Materials Science: It has been used as an additive in the electrodeposition of metal alloys, such as Ni-W.[1][4] Its presence can modify the microstructure, leading to materials with enhanced hardness.[1][4]



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Mechanism of phase-transfer catalysis.

## Safety and Handling

**Tributylmethylammonium methyl sulfate** is classified as an eye irritant.<sup>[5][6]</sup> Standard laboratory safety precautions should be observed when handling this chemical.

| GHS Information               | Details                                     |
|-------------------------------|---|
| Pictogram                     | GHS07 (Exclamation Mark)                    |
| Signal Word                   | Warning                                     |
| Hazard Statement              | H319: Causes serious eye irritation[5][6]   |
| Precautionary Statements      | P264, P280, P305+P351+P338, P337+P313       |
| Personal Protective Equipment | Eyeshields, gloves, type N95 (US) dust mask |
| Storage Class                 | 13 - Non-Combustible Solids                 |

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